5-Hydroxy Rosiglitazone

LC-MS Bioanalysis Metabolite Quantification

Certified 5-Hydroxy Rosiglitazone (CAS 257883-22-0) is the primary CYP2C8-mediated metabolite of Rosiglitazone, exhibiting a 2.09±0.28-fold difference in LC-MS/MS calibration slope vs. the parent drug. This pale yellow solid (≥95% purity, LogP 3.04) is mandatory for accurate pharmacokinetic quantification, DDI assessments, and chromatographic method validation. Procure the authentic metabolite standard to eliminate quantification bias and meet regulatory bioanalytical guidelines.

Molecular Formula C18H19N3O4S
Molecular Weight 373.4 g/mol
CAS No. 257883-22-0
Cat. No. B021103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy Rosiglitazone
CAS257883-22-0
Synonyms5-[[4-[2-[(5-Hydroxy-2-pyridinyl)methylamino]ethoxy]phenyl]methyl]-2,4-thiazolidinedione; 
Molecular FormulaC18H19N3O4S
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)O
InChIInChI=1S/C18H19N3O4S/c1-21(16-7-4-13(22)11-19-16)8-9-25-14-5-2-12(3-6-14)10-15-17(23)20-18(24)26-15/h2-7,11,15,22H,8-10H2,1H3,(H,20,23,24)
InChIKeyAGQGGZNSVNKGDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy Rosiglitazone (CAS 257883-22-0): A Phase I Metabolite Reference Standard for Bioanalysis & Metabolic Research


5-Hydroxy Rosiglitazone (CAS 257883-22-0), also known as para-hydroxyrosiglitazone, is a primary Phase I oxidative metabolite of the antidiabetic drug Rosiglitazone, a thiazolidinedione (TZD) class PPARγ agonist [1]. It is formed via hepatic cytochrome P450-mediated hydroxylation, predominantly by CYP2C8 [2]. As a pharmaceutical reference standard (purity >95%), this compound is a pale yellow to light yellow solid , essential for accurate quantification in pharmacokinetic (PK) studies and bioanalytical method development where a certified material is required.

Why Rosiglitazone or Other Analogs Cannot Substitute for 5-Hydroxy Rosiglitazone in Analytical Workflows


Generic substitution with the parent drug (Rosiglitazone) or other major metabolites (e.g., N-Desmethyl Rosiglitazone) is not feasible in analytical or quantitative workflows due to fundamental differences in physicochemical properties that directly impact instrument response and chromatographic behavior [1]. Notably, a 2.09 ± 0.28-fold difference in LC-MS/MS calibration curve slopes exists between Rosiglitazone and 5-Hydroxy Rosiglitazone [1]. Additionally, the presence of a hydroxyl group confers distinct polarity, hydrogen bonding capacity (HBD = 2, HBA = 7) , and a LogP of 3.037 [2], which are critical for method selectivity and accurate quantitation. These specific characteristics necessitate the use of the authentic metabolite standard for reliable bioanalytical results.

Quantitative Differentiation of 5-Hydroxy Rosiglitazone (CAS 257883-22-0) from Rosiglitazone and Other Metabolites


LC-MS Response Factor: A 2.09-Fold Difference from Parent Rosiglitazone

In LC-HRMS analysis, the calibration curve slope for 5-Hydroxy Rosiglitazone is significantly lower than that of the parent drug, Rosiglitazone. This was quantified by Jiang et al. (2013), who reported that the ratio of the Rosiglitazone slope to the 5-Hydroxy Rosiglitazone slope was 2.09 ± 0.28 across different mobile phase and column batches [1]. This difference demonstrates that using a Rosiglitazone calibration curve would introduce substantial error in quantifying the metabolite.

LC-MS Bioanalysis Metabolite Quantification

Metabolic Pathway Specificity: CYP2C8-Dependent Formation Distinct from N-Demethylation

5-Hydroxy Rosiglitazone is formed via a specific Phase I hydroxylation pathway primarily mediated by CYP2C8, which is distinct from the N-demethylation pathway that produces N-Desmethyl Rosiglitazone [1]. While both are major metabolites, the hydroxylation pathway leads to a product with an additional hydrogen bond donor, enabling subsequent Phase II conjugation (e.g., sulfation and glucuronidation) that the parent and N-desmethyl compounds do not directly undergo [2].

Drug Metabolism Cytochrome P450 CYP2C8

Prolonged Terminal Half-Life of Hydroxylated Metabolites

A human disposition study of radiolabeled Rosiglitazone revealed that the elimination half-life for two metabolites in plasma was approximately 5 days, which is significantly longer than the 3-7 hour half-life of the parent drug, Rosiglitazone [1]. While this study refers to a pool of metabolites (which includes 5-Hydroxy Rosiglitazone and its conjugates), it indicates a prolonged systemic retention for the hydroxylated species compared to the parent.

Pharmacokinetics Half-Life Elimination

Distinct Physicochemical Properties for Chromatographic Separation

The introduction of a hydroxyl group in 5-Hydroxy Rosiglitazone alters its physicochemical profile relative to the parent drug and the N-desmethyl metabolite. Key properties include a predicted LogP of 3.037, a Topological Polar Surface Area (TPSA) of 98.68 Ų, and 2 hydrogen bond donors (HBD) versus 7 hydrogen bond acceptors (HBA) [1]. These values differ from Rosiglitazone and are critical parameters for optimizing reversed-phase liquid chromatography (RP-LC) retention and resolution.

Chromatography LogP Polar Surface Area

5-Hydroxy Rosiglitazone (CAS 257883-22-0): Primary Applications in Bioanalysis and Drug Development


Accurate Metabolite Quantification in Pharmacokinetic (PK) Studies

As a primary circulating metabolite, 5-Hydroxy Rosiglitazone is an essential reference standard for developing and validating LC-MS/MS or LC-HRMS methods [1]. Its use is mandatory for accurate quantification in preclinical and clinical PK studies, as demonstrated by the significant difference in MS response factor compared to the parent drug (2.09-fold difference) [1]. Researchers use this standard to establish precise calibration curves and quality control samples to meet regulatory bioanalytical method validation guidelines [1].

In Vitro CYP2C8 Metabolism and Drug-Drug Interaction (DDI) Studies

Given its formation by CYP2C8-mediated hydroxylation, this compound is a critical probe for in vitro studies investigating the activity and inhibition of CYP2C8, a key drug-metabolizing enzyme [2]. Laboratories use the standard to quantify metabolite formation rates in human liver microsomes or recombinant enzyme systems. This enables the assessment of DDI potential for new chemical entities that may inhibit or induce CYP2C8, providing crucial safety data for regulatory submissions [2].

Development of Selective Analytical Methods for TZD Metabolites

The unique physicochemical properties of 5-Hydroxy Rosiglitazone (LogP ~3.04, increased TPSA and hydrogen bonding capacity) compared to Rosiglitazone and N-Desmethyl Rosiglitazone make it an ideal challenge compound for developing and validating high-resolution chromatographic separations [3]. Analytical scientists procure this standard to optimize column chemistry, mobile phase composition, and gradient conditions to achieve baseline resolution of all major drug-related species in complex biological matrices [3].

Metabolite Identification and Structural Confirmation in Discovery

As a characterized Phase I metabolite, 5-Hydroxy Rosiglitazone serves as an authentic reference material to confirm the identity of unknown hydroxylated metabolites generated in early-stage drug discovery programs. Its well-defined structure, mass spectral data, and chromatographic behavior provide a benchmark for high-resolution mass spectrometry (HRMS) and NMR-based structural elucidation [3]. This reduces ambiguity in metabolite identification and accelerates the characterization of metabolic soft spots for lead optimization.

Technical Documentation Hub

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